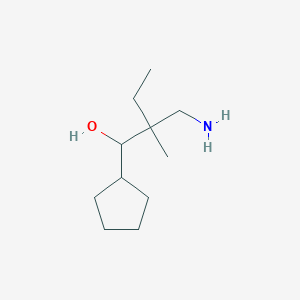![molecular formula C12H20O2S B13634976 2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13634976.png)
2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a spiro[3.3]heptane core with a sec-butylthio group and a carboxylic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid typically involves the alkylation of malonic esters with appropriate alkyl halides, followed by cyclization reactions to form the spirocyclic structure. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation and subsequent nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its unique spirocyclic structure. The sec-butylthio group and carboxylic acid functional group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function . The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.3]heptane-2,6-dicarboxylic acid: This compound shares the spiro[3.3]heptane core but has two carboxylic acid groups instead of a sec-butylthio group.
Spiro[3.3]heptane-2-carboxylic acid: Similar to the target compound but lacks the sec-butylthio group.
Spiro[3.3]heptane derivatives: Various derivatives with different substituents on the spirocyclic core, used in medicinal chemistry and material science.
Uniqueness
2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the sec-butylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug design and other applications .
Propiedades
Fórmula molecular |
C12H20O2S |
|---|---|
Peso molecular |
228.35 g/mol |
Nombre IUPAC |
2-butan-2-ylsulfanylspiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O2S/c1-3-9(2)15-12(10(13)14)7-11(8-12)5-4-6-11/h9H,3-8H2,1-2H3,(H,13,14) |
Clave InChI |
UBBFEMYJPNOYGO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)SC1(CC2(C1)CCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(Cyclohexyloxy)methyl]quinolin-8-ol](/img/structure/B13634913.png)
![[4-(Aminomethyl)phenyl]phosphonicacidhydrobromide](/img/structure/B13634914.png)







![N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]pyrazolo[1,5-a]pyridine-4-carboxamidedihydrochloride,Mixtureofdiastereomers](/img/structure/B13634968.png)
![1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylicacid](/img/structure/B13634969.png)
